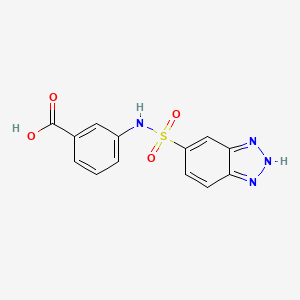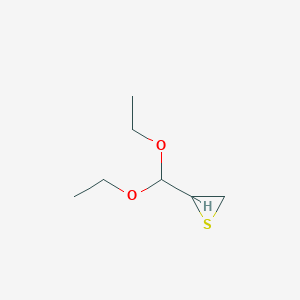
(Diethoxymethyl)thiirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(Diethoxymethyl)thiirane” is a chemical compound with the CAS Number: 20753-90-6 . It is also known by the IUPAC Name 2-(diethoxymethyl)thiirane . The molecular weight of this compound is 162.25 .
Synthesis Analysis
The synthesis of thiiranes, including “(Diethoxymethyl)thiirane”, can be achieved through a general, straightforward, and odourless ring-opening reaction. This process involves the preparation of β-hydroxy sulfides from in situ generated S-alkylisothiouronium salts in urea-choline chloride-based deep eutectic solvent (DES). The reaction of epoxides with thiourea in DES yields the corresponding thiiranes .Molecular Structure Analysis
The Inchi Code for “(Diethoxymethyl)thiirane” is 1S/C7H14O2S/c1-3-8-7(9-4-2)6-5-10-6/h6-7H,3-5H2,1-2H3 . This code provides a standard way to encode the molecular structure using text, which can be helpful for searching and identifying the compound in databases.Chemical Reactions Analysis
The reaction of 2-chloromethylthiirane with 3,5-dibromo-4-nitropyrazole in H2O and the aprotic solvent MeCN in the presence of bases was investigated. It was found that thiirane-thietane rearrangement occurs in an aqueous medium with the formation of 3,5-dibromo-4-nitro-1-(thietan-3-yl)-1H-pyrazole .Physical And Chemical Properties Analysis
“(Diethoxymethyl)thiirane” is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Synthesis of Dihydro-2(3H)-Thiophenone Derivatives : The reaction of various thiiranes, including 2,2-dimethylthiirane, with diethyl malonate, produces dihydro-2(3H)-thiophenone derivatives. This synthesis demonstrates the utility of thiiranes in producing these compounds, which are valuable in chemical research (Taguchi & Suhara, 1986).
Efficient Synthesis from Epoxides : A method for the synthesis of thiiranes from epoxides through a one-pot reaction with diethyl phosphite showcases an efficient approach to thiirane synthesis, critical for various research applications (Kaboudin & Norouzi, 2004).
Gelatinase Inhibition for Cancer and Stroke Models : 2-(4-Phenoxyphenylsulfonylmethyl)thiirane has been identified as a selective inhibitor of gelatinases, showing promise in studies of animal models for cancer metastasis and stroke. This highlights the potential therapeutic applications of thiirane derivatives (Lee et al., 2005).
Functionalized Thietanes via Electrophilic Ring Expansion : Research into the preparation of functionalized thietanes from thiiranes using electrophilic carbenoids shows the versatility of thiiranes in organic synthesis, particularly in creating novel ring structures (Dong, Du, & Xu, 2019).
Synthesis of Nucleoside Analogs as Potential HIV Inhibitors : The synthesis of [4,5-bis(hydroxymethyl)-1,3-oxathiolan-2-yl]nucleosides from thiiranes highlights their role in developing potential inhibitors of HIV, showcasing thiiranes' significance in medicinal chemistry (Bran̊alt et al., 1996).
Chemical Properties and Reactions
Thermal Desulfurization Studies : The thermal desulfurization of (alkoxymethyl)thiiranes, leading to the formation of alcohols and alkenes, provides insights into the chemical behavior of thiiranes under thermal conditions, relevant for industrial and research applications (Nalet’ko et al., 2014).
Regioselective [3 + 3] Cycloaddition with 1-Sulfonyl-1,2,3-Triazole : A study on the regioselective coupling of thiirane with 1-sulfonyl-1,2,3-triazole using a rhodium catalyst demonstrates the potential for creating complex cyclic structures, significant in the development of new organic compounds (Lu et al., 2016).
Discovery of 2,2-Dialkoxythiiranes : The synthesis of the first 2,2-dialkoxythiiranes expands the chemical knowledge base of thiiranes, showing their potential for novel reactions and applications (Dawid, Mlostoń, & Warkentin, 2001).
Inhibition of Gelatinases and Picomolar Inhibition Mechanism : Studying the mechanism of inhibition of gelatinases by thiiranes provides crucial insights into their biochemical interactions, valuable for drug design and understanding enzyme function (Forbes et al., 2009).
Formation of Sulfur Monoxide via Thermal Decomposition : The generation of sulfur monoxide from thiirane oxides demonstrates the potential use of thiiranes in synthesizing important chemical intermediates (Abu-Yousef & Harpp, 1997).
Safety And Hazards
Propiedades
IUPAC Name |
2-(diethoxymethyl)thiirane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2S/c1-3-8-7(9-4-2)6-5-10-6/h6-7H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCPBWLOPJYMCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1CS1)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Diethoxymethyl)thiirane | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-methyl-4-[(4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}piperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2459120.png)
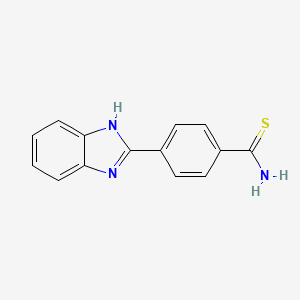
![Lithium;6-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2459123.png)
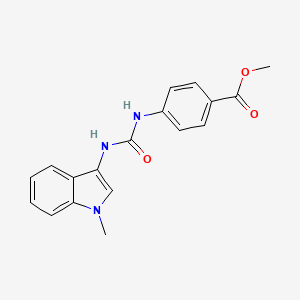
![5-(furan-2-yl)-7-methoxy-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2459126.png)
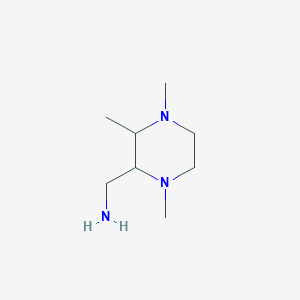
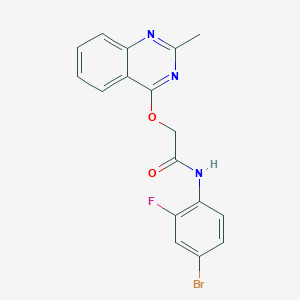
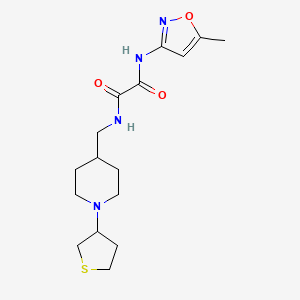
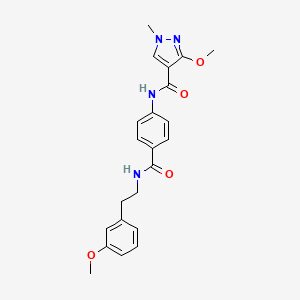
![3-[4-(Difluoromethyl)-5-methyltriazol-1-yl]benzoic acid](/img/structure/B2459135.png)
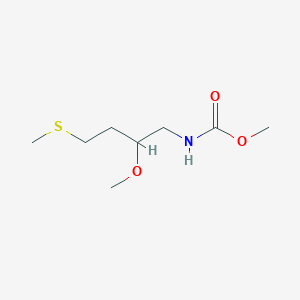
![1-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-4-[(2-chlorophenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2459140.png)
![3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2459142.png)
